3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide
Description
This compound is a structurally modified steroid derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of steroidal frameworks. Key structural attributes include:
- Core structure: A decahydrocyclopenta[a]phenanthren-17-one backbone with stereospecific configurations at positions 8R, 9S, 13S, 14S, and 15R .
- Substituents:
Its synthesis involves estrone derivatives as precursors, leveraging THF and nitrogen atmospheres for stabilization .
Properties
Molecular Formula |
C25H30N2O3S |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
3-[(8R,9S,13S,14S,15R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C25H30N2O3S/c1-14-13-26-24(31-14)27-22(30)8-4-16-12-21(29)25(2)10-9-19-18-7-5-17(28)11-15(18)3-6-20(19)23(16)25/h5,7,11,13,16,19-20,23,28H,3-4,6,8-10,12H2,1-2H3,(H,26,27,30)/t16-,19-,20-,23+,25-/m1/s1 |
InChI Key |
XSNSTYTWVGUAHV-VELRSOEDSA-N |
Isomeric SMILES |
CC1=CN=C(S1)NC(=O)CC[C@@H]2CC(=O)[C@@]3([C@@H]2[C@@H]4CCC5=C([C@H]4CC3)C=CC(=C5)O)C |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC2CC(=O)C3(C2C4CCC5=C(C4CC3)C=CC(=C5)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the steroid nucleus.
Thiazole Ring Formation: Construction of the thiazole ring through cyclization reactions.
Amidation: Formation of the amide bond between the steroid core and the thiazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce any double bonds present in the intermediate compounds.
Purification: Using techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The ketone group at the 17-position can be reduced to form a secondary alcohol.
Substitution: The thiazole ring can participate in substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of new steroid-based drugs.
Pharmacology: Studied for its potential anti-inflammatory and anti-cancer properties.
Biochemistry: Used in the study of steroid hormone receptors and their interactions.
Industrial Applications: Potential use in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The compound’s effects are mediated through both genomic and non-genomic mechanisms, involving changes in transcriptional activity and direct interactions with cellular proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Insights
- Hydrogen Bonding : The 3-hydroxy and amide groups may enhance solubility relative to fully hydrocarbon-backboned analogues (e.g., compound 3ap in ) .
- Metabolic Stability : Thiazole rings resist oxidative metabolism, suggesting longer half-lives than compounds with primary amines (e.g., compound 12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
